1-[(4-bromophenyl)(piperidin-1-yl)methyl]naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-bromophenyl)(piperidin-1-yl)methyl]naphthalen-2-ol: is a complex organic compound that features a naphthol core substituted with a piperidino group and a bromobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-bromophenyl)(piperidin-1-yl)methyl]naphthalen-2-ol typically involves multi-step organic reactions. One common method includes:
Formation of the Bromobenzyl Intermediate: The initial step involves the bromination of benzyl chloride to form 4-bromobenzyl chloride.
Naphthol Substitution: The 4-bromobenzyl chloride is then reacted with 2-naphthol in the presence of a base such as potassium carbonate to form 1-(4-bromobenzyl)-2-naphthol.
Piperidino Substitution: Finally, the 1-(4-bromobenzyl)-2-naphthol is reacted with piperidine under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-bromophenyl)(piperidin-1-yl)methyl]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium carbonate as bases, with nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of naphthoquinones or other oxidized derivatives.
Reduction: Formation of 1-(alpha-Piperidino-4-hydroxybenzyl)-2-naphthol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-bromophenyl)(piperidin-1-yl)methyl]naphthalen-2-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-[(4-bromophenyl)(piperidin-1-yl)methyl]naphthalen-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, particularly those involved in neurological functions, by binding to specific receptors or inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(alpha-Piperidino-4-chlorobenzyl)-2-naphthol
- 1-(alpha-Piperidino-4-fluorobenzyl)-2-naphthol
- 1-(alpha-Piperidino-4-methylbenzyl)-2-naphthol
Comparison
1-[(4-bromophenyl)(piperidin-1-yl)methyl]naphthalen-2-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. Compared to its chloro, fluoro, and methyl analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and industrial applications.
Properties
Molecular Formula |
C22H22BrNO |
---|---|
Molecular Weight |
396.3g/mol |
IUPAC Name |
1-[(4-bromophenyl)-piperidin-1-ylmethyl]naphthalen-2-ol |
InChI |
InChI=1S/C22H22BrNO/c23-18-11-8-17(9-12-18)22(24-14-4-1-5-15-24)21-19-7-3-2-6-16(19)10-13-20(21)25/h2-3,6-13,22,25H,1,4-5,14-15H2 |
InChI Key |
BOFXEAJNXZDDLI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(C2=CC=C(C=C2)Br)C3=C(C=CC4=CC=CC=C43)O |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=C(C=C2)Br)C3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.